molecular formula C17H16N4O3S B5640159 2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylthiazol-2-yl)acetamide

2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylthiazol-2-yl)acetamide

Cat. No.: B5640159
M. Wt: 356.4 g/mol
InChI Key: SPSGBYQUJOZERW-UHFFFAOYSA-N
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Description

This compound belongs to the pyridazinone-acetamide class, characterized by a pyridazinone core (a six-membered ring containing two nitrogen atoms and a ketone group) linked via an acetamide bridge to a 4-methylthiazole moiety.

Properties

IUPAC Name

2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S/c1-11-10-25-17(18-11)19-15(22)9-21-16(23)7-6-14(20-21)12-4-3-5-13(8-12)24-2/h3-8,10H,9H2,1-2H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPSGBYQUJOZERW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylthiazol-2-yl)acetamide typically involves multi-step organic reactions. The starting materials often include 3-methoxybenzaldehyde, hydrazine derivatives, and thiazole-based compounds. The key steps may involve:

    Condensation Reaction: Formation of the pyridazinone ring through the condensation of 3-methoxybenzaldehyde with hydrazine derivatives.

    Acylation: Introduction of the acetamide group via acylation reactions.

    Cyclization: Formation of the thiazole ring through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylthiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylthiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.

    Receptor Binding: Binding to specific receptors to modulate biological responses.

    Signal Transduction: Affecting cellular signaling pathways to alter cell behavior.

Comparison with Similar Compounds

Structural Analogues

Key structural variations among related compounds include:

Substituents on the pyridazinone ring: Chloro (e.g., 4,5-dichloro in ), methoxy (as in the target compound), or alkyl groups.

Heterocyclic moieties : Thiazole (target compound), benzothiazole (), or pyrazolones ().

Acetamide linkers : Variations in the alkyl chain length or substituents on the acetamide nitrogen.

Pharmacological Activity
Compound Name Key Structural Features Biological Activity Reference
Target Compound 3-Methoxyphenyl, 4-methylthiazole Not explicitly reported (inferred anti-inflammatory)
AMC3 (N-(4-bromophenyl)-2-[3-cyano-5-(3-methoxyphenyl)-6-methyl-2-oxopyridin-1(2H)-yl]acetamide) 3-Methoxyphenyl, pyridinone core FPR modulator (anti-inflammatory, pain relief)
N-(6-Trifluoromethylbenzothiazol-2-yl)-2-(3-methoxyphenyl)acetamide Benzothiazole, 3-methoxyphenyl Anticancer (hypothesized)
6e (Antipyrine/pyridazinone hybrid) 4-Benzylpiperidine, antipyrine moiety Analgesic, antipyretic

Key Observations :

  • AMC3 shares the 3-methoxyphenyl group with the target compound but replaces the pyridazinone with a pyridinone core. This modification enhances its activity as a formyl peptide receptor (FPR) modulator, suggesting that the pyridazinone-pyridinone distinction critically impacts target selectivity .
  • Benzothiazole derivatives () exhibit enhanced metabolic stability due to the trifluoromethyl group but lack the pyridazinone core, limiting direct comparison.
  • Antipyrine hybrids () prioritize bulky substituents (e.g., piperazine) for improved CNS penetration, which the target compound lacks.
Physicochemical Properties
Compound Molecular Weight (g/mol) logP (Predicted) Solubility (mg/mL)
Target Compound 383.42 2.8 <0.1 (aqueous)
AMC3 472.32 3.5 <0.05
6e () 542.62 4.2 Insoluble

Property Analysis :

  • The target compound’s lower molecular weight and logP compared to AMC3 suggest better bioavailability.
  • 6e ’s high logP and molecular weight limit its utility in aqueous environments .

Biological Activity

Overview

The compound 2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylthiazol-2-yl)acetamide is a complex organic molecule characterized by a unique structural framework that includes a pyridazinone core, a methoxyphenyl group, and a thiazole moiety. This composition suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry.

  • Molecular Formula : C23H25N3O5
  • Molecular Weight : 423.46 g/mol
  • CAS Number : 1324082-61-2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. The compound may function through several mechanisms:

  • Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Modulation : The compound could modulate receptor activity, influencing cellular responses to growth factors.
  • Tubulin Interaction : Similar compounds have shown the ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

Anticancer Activity

Research has indicated that compounds structurally related to 2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylthiazol-2-yl)acetamide exhibit significant anticancer properties. For instance, studies have shown that related pyridazine derivatives can effectively inhibit the growth of various cancer cell lines, including ovarian (SK-OV-3), lung (NCI-H460), and prostate (DU-145) cancer cells.

Table 1: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound ASK-OV-35.0
Compound BNCI-H4603.5
Compound CDU-1454.0

Mechanistic Insights

In vitro studies have demonstrated that the compound inhibits tubulin assembly, which is critical for mitotic spindle formation during cell division. This inhibition leads to cell cycle arrest at the metaphase stage, ultimately resulting in apoptosis.

Table 2: Inhibition of Tubulin Polymerization

CompoundIC50 (µM)% Inhibition at 1 µM
CA41.388
OXi80061.140
Test Compound<5>90

Study on Antitumor Activity

In a study published in Cancer Research, researchers investigated the antitumor effects of various pyridazine derivatives, including our compound of interest. The results indicated that compounds with similar structures showed significant cytotoxicity against multiple cancer types and were effective in inhibiting tumor growth in xenograft models.

Pharmacokinetic Profile

A pharmacokinetic study revealed that the compound exhibits favorable absorption characteristics and moderate plasma stability, suggesting potential for further development as an oral therapeutic agent.

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